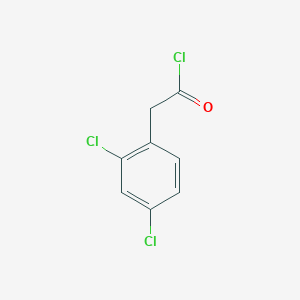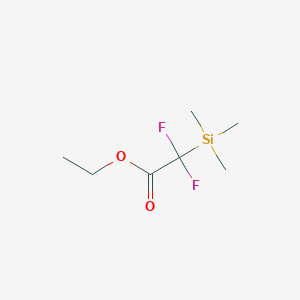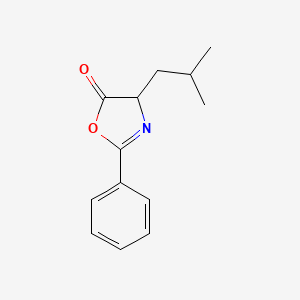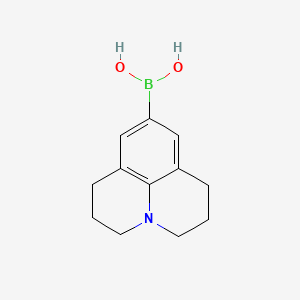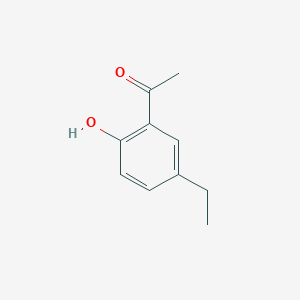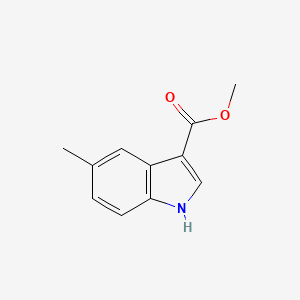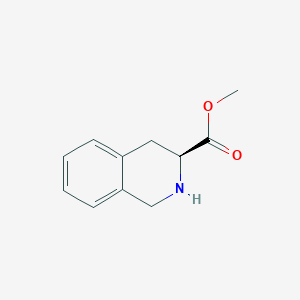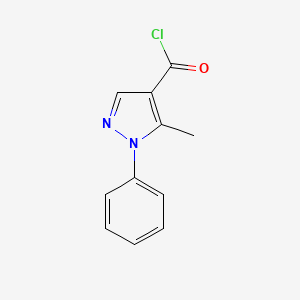
Chlorure de 5-méthyl-1-phényl-1H-pyrazole-4-carbonyle
Vue d'ensemble
Description
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a derivative of pyrazole-4-carboxylic acid . Pyrazoles are an important class of heterocyclic compounds and have been studied for more than a century . They are found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs .
Synthesis Analysis
The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yielded the corresponding acid .Molecular Structure Analysis
The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .Chemical Reactions Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical and Chemical Properties Analysis
The HOMO–LUMO energy levels were also constructed to study the electronic transition within the molecule by time-dependent TD-DFT method .Applications De Recherche Scientifique
Chimie médicinale
Le chlorure de 5-méthyl-1-phényl-1H-pyrazole-4-carbonyle sert de réactif dans la synthèse de composés pharmacologiquement actifs. Il est utilisé pour créer des (aminométhyl)pyrazoles, qui ont été étudiés comme antagonistes de Smoothened pour des applications potentielles d'inhibition de la croissance des cheveux . De plus, ses dérivés ont été explorés pour leurs propriétés anti-inflammatoires, anticancéreuses et analgésiques, ce qui en fait un échafaudage précieux dans la découverte de médicaments .
Agriculture
Dans le secteur agricole, les dérivés du pyrazole, y compris ceux dérivés du this compound, jouent un rôle dans le développement d'herbicides et de régulateurs de croissance des plantes . Ces composés sont essentiels pour améliorer la protection des cultures et le rendement.
Science des matériaux
Le noyau pyrazole du this compound est essentiel dans la synthèse de diverses molécules organiques, qui sont ensuite utilisées en science des matériaux pour créer de nouveaux matériaux aux propriétés spécifiques .
Science de l'environnement
Les dérivés du pyrazole sont étudiés pour leurs applications environnementales potentielles, telles que le développement de pesticides et de fongicides écologiques qui pourraient offrir des alternatives plus sûres aux produits chimiques traditionnels .
Chimie analytique
En chimie analytique, le this compound est utilisé comme précurseur dans la synthèse de composés pouvant servir de réactifs analytiques. Ces réactifs sont essentiels pour diverses analyses chimiques et tests diagnostiques .
Biochimie
Le composé est impliqué dans la synthèse de molécules bioactives qui interagissent avec les macromolécules biologiques, contribuant à la compréhension des voies et des processus biochimiques .
Pharmacologie
Le this compound est utilisé pour créer des molécules qui ont été commercialisées en médicaments, démontrant son importance dans l'industrie pharmaceutique .
Synthèse organique
Ce composé est un intermédiaire clé dans la synthèse de dérivés du pyrazole, qui sont fréquemment utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs, mettant en évidence sa polyvalence en synthèse organique .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of (aminomethyl)pyrazoles as smoothened antagonists for hair inhibition and orl1 receptor antagonists .
Mode of Action
It’s known that the pyrazole ring, a core moiety in this compound, is found in many biologically active molecules and agrochemicals . The modification of the structural profile by altering the substituent in the pyrazole ring can remarkably affect some bioactivities .
Biochemical Pathways
Pyrazole derivatives have been applied to treat various diseases, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, antidiabetic, anticancer, antibacterial, and analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride . .
Analyse Biochimique
Biochemical Properties
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of pharmacologically active compounds, such as dialkylamino (phenyl-1H-pyrazolyl)butanols . The compound’s interaction with enzymes involved in these synthetic pathways highlights its importance in biochemical research.
Cellular Effects
The effects of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, can affect inflammatory responses, cancer cell proliferation, and bacterial growth . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, the compound’s ability to form covalent bonds with target proteins can result in enzyme inhibition, affecting downstream signaling pathways and gene expression . These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s bioavailability and activity . Additionally, the compound’s effects on metabolic flux and metabolite levels are important for understanding its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
5-methyl-1-phenylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-13-14(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLNKSEPOXZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380072 | |
| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205113-77-5 | |
| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205113-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


